8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline
CAS No.:
Cat. No.: VC14040206
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 8-[1-(1H-imidazol-5-yl)ethyl]quinoline |
| Standard InChI | InChI=1S/C14H13N3/c1-10(13-8-15-9-17-13)12-6-2-4-11-5-3-7-16-14(11)12/h2-10H,1H3,(H,15,17) |
| Standard InChI Key | IIQQWZQTXDISRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC2=C1N=CC=C2)C3=CN=CN3 |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
8-[1-(1H-Imidazol-4-yl)-ethyl]-quinoline features a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with an ethyl-linked imidazole substituent at the 8-position. The IUPAC name, 8-[1-(1H-imidazol-5-yl)ethyl]quinoline, reflects this arrangement . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.27 g/mol |
| SMILES Notation | CC(C₁=CC=CC₂=C₁N=CC=C₂)C₃=CN=CN₃ |
| InChI Key | IIQQWZQTXDISRD-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (imidazole NH) |
| Hydrogen Bond Acceptors | 3 (quinoline N, imidazole N) |
The planar quinoline system enables π-π stacking interactions, while the imidazole moiety introduces hydrogen-bonding capability and metal-coordination potential .
Crystallographic and Conformational Insights
Although direct crystallographic data for 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline is unavailable, analogous ferrocene-imidazole-quinoline hybrids demonstrate coplanar arrangements between substituted cyclopentadienyl and pyrimidyl rings, with dihedral angles <5° . Such structural rigidity suggests that the ethyl linker in 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline may adopt a staggered conformation to minimize steric clash between the quinoline and imidazole rings.
Synthetic Methodologies and Catalytic Pathways
Borrowing Hydrogen (BH) Cyclization
Iridium-catalyzed BH cyclization represents a promising route for synthesizing quinoline derivatives. In this tandem process, 2-aminobenzyl alcohols react with ketones via dehydrogenation, condensation, and reduction steps to form substituted quinolines . For 8-substituted variants, steric hindrance from ortho-substituted acetophenones may necessitate optimized catalysts, such as NHC-Ir complexes, to achieve moderate yields (40–95%) .
Copper-Mediated Coupling Reactions
PrCuCl catalysts in DMSO enable the coupling of 2-aminobenzylic alcohols with terminal alkynes, yielding quinolines through C–H activation and vinylbenzenamine intermediates . This method’s regioselectivity and compatibility with electron-donating/halogen substituents make it viable for synthesizing 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline precursors.
Derivatization Strategies
The electron-rich C-5 position of the quinoline ring undergoes electrophilic substitution, while the imidazole NH site permits alkylation or metal coordination . For example, imidazo[4,5-c]quinoline derivatives—structurally related to the target compound—are synthesized via nucleophilic aromatic substitution of chloroquinolines with imidazoles .
Applications in Medicinal Chemistry and Drug Design
Antiviral Drug Candidates
The compound’s dual heterocyclic architecture positions it as a lead structure for non-nucleoside reverse transcriptase inhibitors (NNRTIs) or protease inhibitors. Patent EP0145340B1 highlights the efficacy of imidazo-quinoline amines against HSV-1, suggesting analogous applications for 8-[1-(1H-imidazol-4-yl)-ethyl]-quinoline derivatives .
Catalytic Ligands in Organic Synthesis
NHC-Ir complexes derived from imidazole-containing quinolines show high activity in dehydrogenative cyclization reactions . Functionalization of the ethyl linker could tune steric/electronic properties for tailored catalysis.
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